Stearyl erucamide

Description

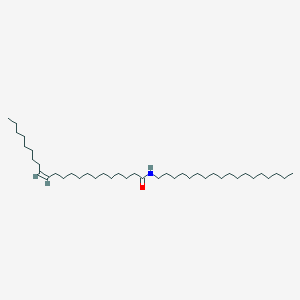

Structure

2D Structure

Properties

IUPAC Name |

(Z)-N-octadecyldocos-13-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H79NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-39H2,1-2H3,(H,41,42)/b19-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNPOOETKRESL-ZPHPHTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H79NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884445 | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

590.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

10094-45-8 | |

| Record name | Stearyl erucamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Docosenamide, N-octadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 13-Docosenamide, N-octadecyl-, (13Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N-octadecyldocos-13-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL ERUCAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5IF4W9060 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Stearyl Erucamide

Direct Amidation Processes

Direct amidation is the most conventional method for synthesizing fatty amides like stearyl erucamide (B86657). This process typically involves the reaction of a carboxylic acid (erucic acid) with an amine source (stearyl amine), often under high temperature and pressure.

The traditional synthesis of erucamide involves the ammonolysis of triglycerides or fatty acids at temperatures around 200°C and high pressures ranging from 345 to 690 kPa. nih.govresearchgate.net However, alternative methods have been developed to make the process more economical and efficient. One such method utilizes urea (B33335) as the ammonia (B1221849) source, which allows the reaction to proceed at atmospheric pressure, albeit at a high temperature of approximately 190°C. nih.govresearchgate.net

The kinetics of erucamide synthesis from erucic acid and urea have been investigated to understand the reaction mechanism and optimize conditions. nih.gov The reaction is catalyzed by various systems to enhance the rate and yield. A notable catalytic system for the urea-based method is a mixture of phosphorus pentoxide (P₂O₅) and diammonium hydrogen phosphate (B84403) ((NH₄)₂HPO₄) in a 1:1 weight-for-weight ratio. nih.gov This catalyst has proven effective in achieving high yields of erucamide. nih.gov Other catalysts, such as titanium isopropoxide and phosphorus pentoxide alone, have been explored but were found to be less economical. nih.gov More recent research has also pointed to nano sulfated titania as a viable solid acid catalyst for the direct synthesis of fatty acid amides. jst.go.jp

Kinetic models are crucial for process design in the chemical industry, allowing for the accurate description and prediction of reaction outcomes. rsc.org For the synthesis of erucamide, kinetic studies help in determining the optimal parameters to maximize yield and purity while minimizing reaction time and energy consumption. nih.gov

The efficiency of stearyl erucamide synthesis is highly dependent on the optimization of key reaction parameters, including temperature, pressure, and the molar ratio of reactants.

For the traditional high-pressure ammonolysis of erucic acid, temperatures are maintained around 200°C. researchgate.net In contrast, the more economical synthesis using urea is optimized at a temperature of 190°C under atmospheric pressure. nih.govresearchgate.net This elimination of high pressure simplifies the reactor design and reduces operational costs. nih.gov

The molar ratio of the reactants is another critical factor. In the synthesis of erucamide from erucic acid and urea, an optimal molar ratio of 1:4 (erucic acid to urea) has been identified to achieve a maximum yield of 92% pure erucamide when using a P₂O₅ and (NH₄)₂HPO₄ catalyst system. nih.gov

The following table summarizes the optimized parameters for the chemical synthesis of erucamide.

| Parameter | Traditional Ammonolysis | Urea-Based Synthesis |

|---|---|---|

| Temperature | ~200°C researchgate.net | 190°C nih.gov |

| Pressure | 345-690 kPa researchgate.net | Atmospheric nih.gov |

| Reactant Ratio (Acid:Amine Source) | - | 1:4 (Erucic Acid:Urea) nih.gov |

| Catalyst | - | P₂O₅ with (NH₄)₂HPO₄ nih.gov |

| Max Yield | - | 92% nih.gov |

Advanced Synthesis Approaches

In line with the growing demand for sustainable and environmentally friendly chemical processes, advanced synthesis methods for fatty amides are being actively researched. These approaches include biocatalytic routes and the application of green chemistry principles to large-scale production.

Biocatalytic methods, particularly those using enzymes, offer a green alternative to traditional chemical synthesis. rsc.org Lipases are the most extensively studied enzymes for amide bond formation. rsc.org The ammonolysis of fatty acids to produce the corresponding amides can be efficiently catalyzed by lipases such as Candida antarctica lipase (B570770) (Novozym 435). jst.go.jpnih.gov

In one studied process, the lipase-catalyzed synthesis of erucamide was achieved by reacting erucic acid with urea in an organic solvent. jst.go.jpnih.gov This enzymatic process operates under significantly milder conditions than chemical synthesis. Optimal conditions were established at a temperature of 60°C and atmospheric pressure, with a 1:4 molar ratio of erucic acid to urea. jst.go.jpnih.gov The reaction, conducted in tert-butyl alcohol over 48 hours, yielded 88.74% pure erucamide. jst.go.jpnih.gov This method is not only more energy-efficient due to the lower temperature but also avoids the use of high-pressure equipment. jst.go.jpnih.govscribd.com

Other advanced biocatalytic strategies include the use of different acyl donors. Research has shown that 1-monoacylglycerols (MAGs) can be more efficient acyl donors than fatty acids or their esters in enzymatic amidation reactions. acs.orgacs.org Furthermore, adenylating enzymes represent another class of biocatalysts that can be harnessed for the synthesis of fatty amides, often activating the fatty acid through an acyl-adenylate intermediate. rsc.orged.ac.uk

The table below compares the key parameters of chemical and enzymatic synthesis of erucamide.

| Parameter | Chemical Synthesis (Urea) | Enzymatic Synthesis (Lipase) |

|---|---|---|

| Catalyst | P₂O₅ / (NH₄)₂HPO₄ nih.gov | Candida antarctica lipase (Novozym 435) jst.go.jpnih.gov |

| Temperature | 190°C nih.gov | 60°C jst.go.jpnih.gov |

| Pressure | Atmospheric nih.gov | Atmospheric jst.go.jpnih.gov |

| Reactant Ratio (Acid:Urea) | 1:4 nih.gov | 1:4 jst.go.jpnih.gov |

| Reaction Time | - | 48 hours jst.go.jpnih.gov |

| Yield | 92% nih.gov | 88.74% jst.go.jpnih.gov |

| Solvent | - | tert-Butyl alcohol jst.go.jpnih.gov |

The scale-up of this compound production is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. wjarr.com These principles include waste prevention, maximizing atom economy, using safer chemicals and solvents, and designing for energy efficiency. instituteofsustainabilitystudies.comsekisuidiagnostics.com

Enzymatic synthesis routes are inherently aligned with many of these principles. rsc.org They utilize biodegradable catalysts (enzymes) derived from renewable resources, operate at lower temperatures, thereby reducing energy consumption, and can often be performed in environmentally benign solvents like acetone. rsc.orgbiorxiv.org The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse over multiple reaction cycles. biorxiv.org

Another key aspect of green chemistry in this context is the use of renewable feedstocks. sekisuidiagnostics.com Fatty esters from abundant and renewable vegetable oils can be used directly in a one-step synthesis, avoiding the need to first isolate the fatty acids. sciencepublishinggroup.com This simplifies the process, reduces waste, and lowers costs. sciencepublishinggroup.com The development of methods that use safer substrates, such as 1-monoacylglycerols, instead of more toxic reagents like fatty acid chlorides, is also a significant step towards a greener production process. acs.orgcolab.ws By focusing on these principles, the manufacturing of this compound can become more sustainable and economically viable on an industrial scale. syrris.com

Interfacial Phenomena and Surface Science of Stearyl Erucamide in Polymer Systems

Migration and Diffusion Kinetics

The migration and diffusion of stearyl erucamide (B86657) within a polymer matrix are complex processes influenced by several intrinsic and extrinsic factors. This movement is essential for the additive to reach the surface and exert its desired effects.

Factors Governing Additive Migration

The movement of stearyl erucamide to the polymer surface is governed by a combination of polymer characteristics and additive properties.

Polymer Crystallinity and Amorphous Content: Slip molecules, including this compound, primarily diffuse through the amorphous regions of a polymer. Consequently, in polymers with higher crystallinity, such as polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE), the migration of the amide to the surface is notably slower cargill.comsvc.org. Research indicates that erucamide can influence polymer crystallinity, promoting the formation of larger and more numerous lamellae crystallites in fibers, which in turn affects surface properties acs.org. Higher surface crystallinity can enhance characteristics like hardness and scratch resistance researchgate.net.

Molecular Compatibility and Polymer Polarity: The solubility and, subsequently, the migration of amide additives are significantly influenced by the relative polarity between the polymer and the additive cargill.com. This compound is designed to have a controlled incompatibility with the bulk polymer, allowing it to remain mobile and migrate to the surface rather than being permanently bonded within the matrix svc.org. While this compound exhibits low solubility in water, it is soluble in organic solvents, which is relevant for its incorporation and behavior in polymer formulations cymitquimica.com. Erucamide, a related fatty amide, has been found to be insoluble in isotactic polypropylene (i-PP) at temperatures below 313 K acs.org. In more polar polymers, such as polyvinyl chloride (PVC), amides generally show greater solubility cargill.com.

Molecular Size: The molecular size of the slip agent is a critical determinant of its migration speed. This compound, possessing a larger molecular weight compared to some other slip agents, exhibits a relatively slower migration rate to the polymer surface donglimaterial.comaosennewmaterial.com. Increasing the chain length of amide molecules generally slows down their migration speed and can increase their compatibility with the host polymer svc.org.

Concentration: The ultimate assembly and performance of the slip-additive layer on the surface are dependent on the concentration of the additive incorporated into the polymer diamond.ac.uk.

Influence of Processing Conditions and Post-Processing Aging on Surface Exudation

The manufacturing process and the subsequent aging of polymer products significantly impact the surface exudation of this compound.

Processing Conditions: During polymer processing, this compound is initially distributed uniformly within the molten polymer. As the polymer cools after extrusion, the amide molecules begin to migrate towards the outer surface cargill.com. This compound is particularly well-suited for high-temperature processing, including temperatures exceeding 300°C, due to its excellent thermal stability donglimaterial.comaosennewmaterial.comgoogle.com.

Post-Processing Aging: The migration of slip agents, often referred to as "blooming," is a time-dependent process channelpa.com. The surface additive layer can "self-heal" as more molecules migrate over time, particularly as the material ages diamond.ac.uk. For erucamide, the surface concentration can reach near equilibrium within the first two hours of film production, as detected by X-ray photoelectron spectroscopy (XPS) researchgate.net. Atomic force microscopy (AFM) observations have shown that a full coverage of erucamide can be nearly complete within the first 20 minutes of the experiment researchgate.net. Studies observing erucamide and this compound in polyethylene films have been conducted over 14 days at varying temperatures (23 °C and 50 °C) to assess their long-term performance researchgate.net.

Temperature: Temperature plays a significant role in accelerating the migration of erucamide asme.org. Elevated temperatures increase the fluidity of erucamide, which facilitates the formation of a lubricating film on the polymer surface asme.org. The relationship between diffusion coefficients and temperature has been shown to follow Arrhenius-type behavior acs.org.

Surface Layer Formation and Morphology

The formation of a distinct surface layer by this compound is central to its function as a slip agent, and its morphology at the interface dictates its performance.

Microstructure and Nanostructure Characterization of Exuded Layers

The exuded layers of this compound and related amides exhibit specific microstructures and nanostructures that can be characterized using advanced analytical techniques.

this compound forms a solid lubricating layer on the polymer surface cargill.compathwel.co.kr. Similarly, erucamide, a closely related fatty amide, forms films on the polymer surface asme.org.

Atomic Force Microscopy (AFM) studies have revealed the growth of crystalline domains on the polymer surface due to additive migration researchgate.net. Erucamide has been observed to form patchy multilayers acs.org. Distinct differences in crystal formation have been noted between surface-segregated additives, with erucamide typically exhibiting a plate-like structure researchgate.net. Specifically, erucamide forms placoid scale-like structures, while behenamide forms denticulate structures researchgate.net.

Synchrotron nanofocused X-ray Diffraction (nXRD) has provided insights into the internal structure, showing a bimodal orientation of constituent polymer chains. This technique also demonstrated that erucamide promotes crystallinity within the polymer fiber, leading to the formation of larger and more numerous lamellae crystallites acs.org.

The migration of additives can significantly influence the surface roughness of the polymer film. AFM measurements have shown roughness values ranging from 22 to 90 nm on films where additives have migrated researchgate.net.

Molecular Orientation at Polymer Interfaces

The molecular orientation of this compound at the polymer interface is a critical aspect influencing its tribological properties.

Techniques such as X-ray reflectivity and Atomic Force Microscopy (AFM) have been employed to investigate the molecular orientation of erucamide in surface layers, revealing that the orientation is dependent on the additive's concentration .

A consistent finding across various studies is that the hydrophobic tails of the erucamide molecules are oriented outwards from the polymer surface acs.orgdiamond.ac.uk. This outward orientation of the hydrophobic tails is crucial for reducing surface friction and adhesion.

Understanding the nanostructure and molecular orientation of the outermost erucamide layer remains an active area of research, as it provides fundamental insights necessary for fine-tuning slip additive properties across diverse applications diamond.ac.uk.

While not directly on this compound, studies on related amides like ethylene (B1197577) bis-stearamide (EBS) have shown that modification of fillers with EBS can improve the dispersion of nanoparticles in the polymer matrix by enhancing interfacial compatibility through hydrogen bonding involving amide groups. This interaction can lead to favorable crystallization and assembly of amide molecules at the interface scienceopen.com.

Surface Energy and Wettability Modulation

This compound's efficacy in polymer systems stems from its ability to migrate to the surface of the polymer as it cools, forming a solid, lubricating layer. fishersci.canih.govuni.luuni.lu This phenomenon, known as "blooming," is crucial for modifying the surface characteristics and influencing the polymer's interactions with other materials. The migration rate of this compound is relatively slow due to its large molecular size compared to other fatty amides like oleamide (B13806). thegoodscentscompany.comthegoodscentscompany.comnih.govuni.lunih.gov

Impact on Polymer Surface Characteristics

The presence of this compound at the polymer surface significantly alters its characteristics, primarily by reducing the coefficient of friction (CoF) and enhancing smoothness. thegoodscentscompany.comwikidata.orgthegoodscentscompany.comuni.luuni.lu This reduction in friction is vital for improving the processing and handling of polymer films, especially in high-speed packaging operations. wikidata.orguni.lu

This compound is known to offer medium slip properties in polyolefin-based films, including polyethylene (PE), polypropylene (PP), and biaxially oriented polypropylene (BOPP). fishersci.caibrah.edu.my In engineering plastics, this compound can help control the friction coefficient, typically within a range of 0.25 to 0.45. thegoodscentscompany.com

Research on similar fatty amides, such as erucamide, provides further insights into the impact on polymer surface characteristics. Erucamide has been shown to reduce the adhesive response on polypropylene surfaces. wikipedia.org It can also decrease the surface roughness and transparency of linear low-density polyethylene (LLDPE) films, contributing to a lower friction coefficient. guidetopharmacology.org Furthermore, erucamide can promote crystallinity in polymer fibers, leading to larger and more numerous crystalline lamellae. nih.gov

The molecular orientation of fatty amides like erucamide on polymer surfaces is critical for their performance. Studies using techniques such as atomic force microscopy (AFM), X-ray reflectivity (XRR), and contact angle measurements have revealed that erucamide forms monolayers, bilayers, or multilayers on surfaces. wikipedia.org The molecular orientation in the outermost layer, typically with the hydrophobic tails pointing outward, dictates the resulting wettability and adhesive properties of the surface. wikipedia.org This outward orientation of hydrophobic tails contributes to the reduced surface energy and increased hydrophobicity, which are key to improved slip and anti-blocking properties.

An overview of typical slip additive performance, including this compound, is presented in the table below, highlighting their impact on the coefficient of friction (CoF) and slip development over time.

| Slip Additive Type | Characteristic Slip Performance | Rate of Slip Development |

| Unsaturated Primary Amides (e.g., Erucamide, Oleamide) | Best slip (CoF < 0.2) uni.lunih.gov | Faster (Oleamide > Erucamide) uni.lunih.gov |

| Secondary Amides (e.g., this compound) | Medium slip (CoF 0.3 - 0.5) ibrah.edu.mynih.gov | Slower due to larger molecular size thegoodscentscompany.comthegoodscentscompany.comnih.gov |

| Saturated Amides (e.g., Stearamide) | Poorer slip (> 0.5), improved anti-blocking uni.lunih.gov | Slower uni.lu |

Surface Interactions with Adherends

This compound's ability to modulate surface energy and wettability directly impacts its interactions with adherends, which are the surfaces intended to be bonded or that come into contact with the polymer. As a slip agent, it effectively reduces friction and adhesion not only between contacting polymer surfaces but also between the polymer and other materials, such as metal processing equipment or packaging components. fishersci.cauni.lu This reduction in adhesion facilitates mold release in polymer processing and prevents sticking (blocking) of polymer films or pellets during storage and handling. thegoodscentscompany.comthegoodscentscompany.comnih.gov

For instance, in polyester (B1180765) polymers, this compound has been identified as an effective additive for minimizing adhesion between poly(ethylene terephthalate) (PET) preforms and bottles. Its application as a lubricant and anti-scratch agent also extends to thermoplastic elastomers and specialty automotive compounds. thegoodscentscompany.comibrah.edu.my The formation of a low-friction cushion on metal surfaces, due to the migration and binding affinity of fatty amides, is a key mechanism by which they reduce external friction during polymer processing. uni.lu

The effectiveness of this compound in controlling surface interactions can be influenced by other additives. For example, inorganic anti-block additives, when combined with slip agents like erucamide, can influence the migration behavior of the slip additive to the film surface, thereby affecting the final coefficient of friction and optical properties of the film.

Tribological Performance and Lubrication Mechanisms of Stearyl Erucamide

Friction Reduction Properties

Stearyl erucamide (B86657) functions as an effective friction modifier by establishing a lubricating interface between surfaces, thereby reducing the coefficient of friction (CoF) and improving material processing and end-use performance. nih.govnih.govnih.govbham.ac.uk

Mechanisms of Coefficient of Friction (CoF) Reduction

The friction reduction capabilities of stearyl erucamide, and fatty amides in general, are attributed to several key mechanisms. Upon incorporation into a polymer matrix, this compound migrates to the surface, forming a solid lubricant layer. bham.ac.uk This migration is driven by its molecular structure, which typically features a globular aggregation head and a hydrophobic tail extending outward. nih.govwikipedia.orgatamanchemicals.comchem960.comnih.govwikidata.org

The primary mechanism involves the formation of a low-shear interface that separates the contacting surfaces. This layer effectively reduces direct surface-to-surface contact, converting sliding friction into a more efficient rolling friction. wikidata.org Furthermore, the presence of this compound can lead to a reduction in the surface roughness of polymer films, which directly contributes to a lower coefficient of friction. wikipedia.org The anti-friction effects and lubrication properties are inherently linked to the rheological properties of the amide and the intermolecular interactions it forms at the interface. nih.govwikipedia.orgatamanchemicals.comchem960.comnih.govwikidata.org Research has indicated that the structural organization of erucamide (a closely related fatty amide) in lamellae composed of bilayers on the polymer surface, with hydrophobic tails oriented outwards, facilitates inter-erucamide layer sliding, thereby decreasing adhesion and friction. thegoodscentscompany.com

Formation and Stability of Lubricating Films

The efficacy of this compound as a lubricant is heavily dependent on the formation and stability of the lubricating films it creates. These films are generated on the polymer surface through a process of migration and sliding. wikipedia.org The thermal stability of this compound, which can withstand temperatures above 300 °C, ensures its integrity during high-temperature polymer processing, allowing for the consistent formation of these films. nih.govnih.gov

At elevated temperatures, the fluidity of fatty amides like erucamide increases, which generally favors the formation of a lubricating film. nih.govwikipedia.orgatamanchemicals.comchem960.comnih.gov However, excessive fluidity can impede the additive's adherence to the necessary locations, potentially compromising its tribological properties. nih.govwikipedia.orgatamanchemicals.comchem960.comnih.gov Studies have shown that the formation of a stable lubricating film on the friction surface can maintain a relatively stable friction state. For instance, erucamide has been observed to form lubricating films up to 3.91 μm thick on friction surfaces, contributing to friction-induced vibration and noise suppression. chem960.comnih.govnih.gov

Influence of Applied Load, Temperature, and Sliding Speed on Tribological Behavior

The tribological behavior of this compound is significantly influenced by operational parameters such as applied load, temperature, and sliding speed. Research on erucamide, which shares structural and functional similarities with this compound, indicates that its sensitivity to these friction parameters, from highest to lowest impact, is temperature, followed by load, and then speed. nih.govwikipedia.orgatamanchemicals.comchem960.comnih.govnih.gov

Under specific conditions, fatty amides can exhibit excellent tribological properties. For example, erucamide has shown optimal performance at conditions such as 80 N/20 Hz/25 °C and 20 N/20 Hz/25 °C. wikipedia.orgatamanchemicals.comchem960.comnih.gov However, as noted, while elevated temperatures can initially promote lubricating film formation due to increased fluidity, excessively high temperatures may lead to compromised tribological properties if the fluidity prevents proper adherence of the amide to the contact surfaces. nih.govwikipedia.orgatamanchemicals.comchem960.comnih.gov Applied load and sliding speed also play crucial roles, with applied load often having a more pronounced effect on wear than sliding speed. cdutcm.edu.cn Erucamide has demonstrated low sensitivity to speed within certain ranges, such as 5–20 Hz. wikipedia.org

Table 1: Influence of Friction Parameters on Tribological Properties (Illustrative Data for Erucamide)

| Parameter | Sensitivity (High to Low) | Effect on Lubricating Film | Notes |

|---|---|---|---|

| Temperature | High nih.govwikipedia.orgatamanchemicals.comchem960.comnih.govnih.gov | Promotes fluidity, favoring film formation; excessive fluidity may impede adherence nih.govwikipedia.orgatamanchemicals.comchem960.comnih.gov | Can lead to compromised tribological properties at very high temperatures nih.govwikipedia.orgatamanchemicals.comchem960.comnih.gov |

| Applied Load | Medium nih.govwikipedia.orgatamanchemicals.comchem960.comnih.govnih.gov | Affects wear behavior cdutcm.edu.cn | Often more impactful on wear than speed cdutcm.edu.cn |

Anti-Blocking and Release Agent Functionality

Beyond its friction reduction capabilities, this compound is widely recognized for its efficacy as an anti-blocking agent and mold release agent, particularly in the processing of polymer films and molded articles. nih.govnih.govnih.govwikidata.orgbham.ac.ukchem960.comlipidmaps.orgguidetopharmacology.org

Interfacial Anti-Adhesion Mechanisms in Polymer Films

Anti-blocking agents like this compound are critical in preventing the undesirable adhesion between layers of polymer films, which can hinder manufacturing processes and packaging operations. nih.govlipidmaps.org The mechanism of anti-adhesion primarily involves the migration of the amide to the film surface, where it forms a thin, low-adhesion layer. bham.ac.uk This layer effectively roughens the film surface at a microscopic level, allowing air to interfere between the film layers and eliminating the vacuum effect that causes sticking. lipidmaps.org

This compound is particularly effective in polyolefin films (e.g., PE/PP, BOPP) where it provides medium slip through regulated surface migration. ebiohippo.com Its slow migration rate, due to its large molecular size, is advantageous in applications where heat sealing or calendering effects need to be preserved, as it does not significantly interfere with these processes. nih.gov In some cases, anti-blocking agents are used in conjunction with inorganic additives like talc (B1216) or silica (B1680970), which can further control slip migration and enhance anti-blocking performance. guidetopharmacology.orgfishersci.ca

Efficacy as an Internal and External Mold Release Agent

This compound serves as an excellent internal and external mold release agent across various polymer systems, including polyolefins, nylon (PA), polyester (B1180765) (PET, PBT), and acrylic rubber. nih.govnih.govwikidata.org

As an internal mold release agent, this compound is incorporated directly into the polymer melt. During processing, it migrates to the interface between the polymer and the mold surface. Here, it reduces the friction between polymer chains and the metal surface of the mold, facilitating easier demolding of the finished product. wikidata.org This functionality is crucial for improving processing efficiency, reducing cycle times, and enhancing the surface finish of molded articles. nih.gov

In the context of rubber manufacturing, this compound improves processing by reducing tackiness in rubber compounds and enhances both mold release properties and surface finish. nih.gov Its high thermal stability makes it particularly suitable for polymers processed at elevated temperatures, such as those used in extrusion and injection molding. nih.govwikidata.org this compound is also noted as an excellent release agent for metallocene polyolefins and a lubricant and friction modifier for engineering plastics, where it can help control the friction coefficient within a range of 0.25-0.45. nih.gov

Table 2: Applications of this compound as Anti-Blocking and Release Agent

| Application Area | Function | Mechanism/Benefit |

|---|---|---|

| Polymer Films (e.g., PE, PP) | Anti-blocking agent, slip agent nih.govnih.govnih.govbham.ac.ukchem960.comlipidmaps.orgguidetopharmacology.org | Forms low-adhesion surface layer, creates microscopic roughness for air interference, prevents sticking bham.ac.uklipidmaps.org |

| Molded Articles (Polyolefins, Nylon, Polyester, Acrylic Rubber) nih.govnih.govwikidata.org | Internal/External Mold Release Agent nih.govnih.govnih.govwikidata.orgatamanchemicals.com | Reduces friction between polymer and mold surface, facilitates demolding, improves surface finish wikidata.org |

| Rubber Manufacturing nih.gov | Mold Release Agent | Reduces tackiness, enhances surface finish nih.gov |

Scratch and Mar Resistance Enhancement

This compound, a fatty acid amide, is widely recognized for its ability to enhance the scratch and mar resistance of various polymeric materials. This improvement is primarily attributed to its unique surface modification capabilities and its function as a slip additive.

Surface Modification for Improved Mechanical Durability

This compound improves the mechanical durability of polymer surfaces by acting as a migratory slip additive. As a slip agent, this compound is designed to migrate from the bulk of the polymer to its surface mdpi.comscribd.comresearchgate.netsunrisecolour.com. Upon reaching the surface, it forms a thin, lubricating film mdpi.comscribd.comunistra.frscienceopen.comasme.orgresearchgate.netresearchgate.net. This film effectively reduces the coefficient of friction between the polymer surface and an external scratching or marring object scribd.comunistra.frasme.org.

The reduction in surface friction is a critical mechanism for enhancing scratch resistance. By lowering the friction coefficient, the magnitude of the maximum tensile stress experienced during a scratching event is decreased, which in turn reduces brittle scratch damage such as cracking, crazing, and cavitation scribd.com. Furthermore, a decreased coefficient of friction has been shown to reduce the size of the yielded zone on the surface, leading to reduced scratch visibility scribd.com. This surface modification, therefore, contributes significantly to the material's improved mechanical durability by minimizing the visible effects of abrasive contact.

Relationship to Polymer Matrix and Additive Concentration

The effectiveness of this compound in enhancing scratch and mar resistance is influenced by the specific polymer matrix it is incorporated into and its concentration within that matrix. This compound, along with other slip additives like oleamide (B13806) and erucamide, is commonly used in various plastics, particularly polyolefins, to improve their scratch resistance mdpi.comresearchgate.netscienceopen.comresearchgate.net. Its efficacy has been demonstrated in materials such as polymethylmethacrylate (PMMA) and linear low-density polyethylene (B3416737) (LLDPE) unistra.frasme.orgresearchgate.net.

Regarding additive concentration, fatty acid amides are generally found to be effective slip agents when present in lower amounts unistra.fr. However, some studies suggest that excessive amounts of certain fatty acid amides, such as erucamide, behenamide, and stearamide, can lead to a "gumming effect" unistra.fr. Notably, this compound has been identified as an exception to this gumming effect, suggesting it may maintain its effectiveness even at higher concentrations where other amides might become problematic unistra.fr. The optimal concentration is crucial for achieving maximum efficiency, and it can depend on factors such as particle size, the quantity of additive, the basic polymer matrix, and the processing technology mdpi.comresearchgate.netscienceopen.com.

It is important to note that while fatty acid amides like this compound are effective in improving scratch performance, they often provide short-term scratch protection mdpi.comunistra.frresearchgate.netplastemart.com. Their migratory nature, while beneficial for initial surface lubrication, can also lead to a decrease in performance over time as the additive migrates or is depleted from the surface scribd.complastemart.com.

Influence of Stearyl Erucamide on Polymer Structure and Rheology

Influence on Polymer Crystallization Behavior

Nucleation Effects and Crystallization Kinetics

Fatty amides, including erucamide (B86657), are recognized for their ability to act as nucleating agents, promoting crystallization in thermoplastic polymers chempoint.com. Research indicates that erucamide can enhance the crystallization process and facilitate the orientation of molecular chains and lamellae within polymer fibers researchgate.net. Studies utilizing differential scanning calorimetry (DSC) have shown that erucamide can significantly impact crystallization kinetics. For instance, in polypropylene (B1209903) (PP), a composite nucleating agent containing erucamide (SCAB-ECM) demonstrated improved crystallization properties, leading to an increased crystallization rate and a higher crystallization temperature compared to neat PP researchgate.net.

The following table illustrates the impact of erucamide (ECM) and its composite (SCAB-ECM) on the crystallization rate constant (K) of polypropylene (PP) at a crystallization temperature of 135 °C:

| Polymer System | Crystallization Rate Constant (K) at 135 °C |

| PP | 0.0002 |

| PP/ECM | 0.0004 |

| PP/SCAB | 1.1616 |

| PP/SCAB-ECM | 1.8539 |

Data derived from researchgate.net.

Modification of Crystalline Morphology (e.g., Lamellar Structures, Spherulites)

The presence of erucamide can lead to modifications in the crystalline morphology of polymers. Specifically, it has been observed to promote the formation of larger and more numerous lamellae crystallites within polymer fibers acs.orgresearchgate.net. This effect is attributed to erucamide's ability to mediate slip at the interfaces between crystallites and amorphous domains during fiber crystallization, which facilitates the disentanglement of polymer chains. This, in turn, allows for better arrangement and orientation of both crystallites and amorphous macromolecules, resulting in more aligned polymer chains along the fiber length within the ordered microfibril fraction acs.org. While these effects are pronounced in fibers, a previous study noted that erucamide content had no obvious effect on the degree of crystallinity in isotactic polypropylene films, suggesting that processing conditions (e.g., film vs. fiber) can influence the outcome acs.org.

Role in Stress-Induced Crystallization during Polymer Processing

During polymer processing, particularly in techniques like fiber melt spinning where crystallization occurs under tension, stearyl erucamide plays a crucial role in stress-induced crystallization. Erucamide mediates slip at the interfaces between crystalline and amorphous domains, which is vital for the efficient alignment and crystallization of polymer chains under stress researchgate.netacs.org. This lubrication effect reduces the stress arising from the shear displacement of microfibrils and the deformation of the macromolecular network, thereby facilitating preferential stress-induced crystallization and orientation of lamellar crystallites researchgate.netacs.org. This compound is also incorporated as a lubricant in polyamide resins, influencing their crystallization rate during molding processes google.com.

Rheological Modifications of Polymer Melts and Solutions

This compound significantly alters the rheological properties of polymer melts and solutions, primarily by acting as a lubricant and slip agent.

Effects on Melt Flow Characteristics

This compound is widely employed as a lubricant in polymer processing, specifically for polyolefin, nylon (PA), and polyester (B1180765) (PET, PBT) resins . Its molecular structure imparts lubricity, which effectively reduces surface friction and facilitates smoother processing and handling of polymer materials chempoint.com. This lubricating effect is crucial for improving melt flow characteristics, allowing for easier extrusion and molding. Erucamide, a related compound, also demonstrates a lubrication effect, which has been corroborated by improvements in flexural strength researchgate.net.

Slip agents like this compound function as external lubricants, reducing adhesion and sticking of the polymer to processing equipment and decreasing internal friction between polymer aggregates polympart.ir. In the context of polyester (PET) preforms, this compound has been shown to provide improved slip properties, indicating its effectiveness in reducing friction during manufacturing google.com. While increased fluidity at elevated temperatures is beneficial for lubricating film formation, excessive fluidity can hinder the additive's adherence to necessary locations, potentially compromising its tribological properties at very high temperatures researchgate.net. However, an excess of internal lubricant can also lead to issues such as increased back pressure in equipment and potential polymer degradation polympart.ir.

Influence on Polymer Processing Characteristics (e.g., Extrusion, Injection Molding)

This compound serves as an effective slip and antiblock additive in plastic films and molded articles, primarily by reducing surface friction and imparting lubricity. This functionality is crucial for facilitating smoother processing and handling of polymer materials during manufacturing chempoint.com. Its excellent thermal stability makes it particularly suitable for high-temperature processing techniques, including extrusion and injection molding, where it can be used with polyolefin plastics, polyamides, polyesters, and acrylic resins, even at temperatures exceeding 300°C chempoint.comaosennewmaterial.com.

In extrusion processes, this compound acts as a processing aid, addressing issues such as tackiness and improving the flow of the polymer melt chempoint.com. It functions as a lubricant for rigid polymers and as a mold release agent in injection molding applications, preventing melt fracture and die buildup, thereby improving the surface quality and dimensional stability of extruded and molded products chempoint.comchempoint.com. The presence of this compound also contributes to long-term color stability in plastics when exposed to UV and oxygen degradation chempoint.com.

This compound, along with other fatty amides like erucamide, is commonly incorporated into polymers in pellet form, typically at low concentrations, to enhance production speed and efficiency in film fabrication researchgate.net.

Intermolecular Interactions and Rheological Response of Additives

The anti-friction and lubrication properties of this compound are intrinsically linked to its rheological characteristics and intermolecular interactions within the polymer matrix researchgate.net. As a slip additive, this compound is designed to migrate to the surface of the polymer, forming a thin, lubricating layer that reduces the coefficient of friction (COF) between film surfaces or between the polymer and processing equipment researchgate.netresearchgate.netresearchgate.net. This migration is a diffusion-controlled process, where the additive moves from the bulk of the polymer to the surface due to its incompatibility with the polymer matrix researchgate.net.

Observations using techniques like Atomic Force Microscopy (AFM) have shown that the migration of similar slip agents, such as erucamide, leads to the growth of crystalline domains on the polymer film surface, attributed to the crystalline morphology of the additive itself researchgate.netresearchgate.net. The amphiphilic nature of erucamide, comprising an unsaturated hydrophobic chain and a hydrophilic primary amide headgroup, dictates its distribution within the polymer and its ability to modify surface chemistry and morphology acs.org. The fluidity of these amides, which escalates at elevated temperatures, favors the formation of a lubricating film; however, excessive fluidity can impede adherence to the surface, potentially compromising tribological properties researchgate.net.

The presence of these additives significantly influences the rheological behavior of the polymer melt. While specific data for this compound's direct impact on melt viscosity is less detailed in the provided snippets, related fatty amides are known to reduce melt viscosity and processing temperatures, promoting faster cycle times and energy savings chempoint.com. The lubricating properties of amides are a function of their rheological characteristics, with softer amides being more effectively smeared over the polymer surface and exhibiting lower shear strength researchgate.net.

Mechanical Property Correlations

Relationship between Additive Presence, Morphology, and Mechanical Performance (e.g., Toughness, Ductility)

The incorporation of this compound and related fatty amides into polymers can significantly alter their internal morphology and, consequently, their mechanical performance. These additives can act as nucleating agents, promoting crystallization and enhancing the mechanical strength of thermoplastic polymers chempoint.com.

Research on erucamide, a closely related fatty amide, provides insights into the morphological and mechanical impacts. Synchrotron nanofocused X-ray Diffraction (nXRD) studies have shown that erucamide promotes crystallinity in polymer fibers, leading to the formation of larger and more numerous lamellae crystallites researchgate.netacs.org. This increase in crystallinity can influence various mechanical properties.

While erucamide has been observed to decrease fiber tensile strength and stiffness, it notably enhances fiber toughness, fracture strain, and ductility researchgate.netacs.orgnih.gov. This effect is attributed to the erucamide mediating slip at the interfaces between crystallites and amorphous domains during stress-induced single-fiber crystallization, which also reduces stress from shear displacement of microfibrils and deformation of the macromolecular network researchgate.netacs.orgnih.gov. This mechanism contributes to an increase in "fiber softness," a desirable characteristic in many fiber products acs.orgnih.gov.

The presence of erucamide can significantly decrease the elastic limit of the polymer, leading to a more ductile material with a substantially higher average fracture strain nih.gov. For instance, in polypropylene (PP) fibers, the addition of erucamide resulted in a fracture strain of 162 ± 6%, compared to 71 ± 6% for neat PP nih.gov. Concurrently, the tensile strength at the fracture point was observed to decrease from 344 ± 25 MPa for neat PP to 192 ± 6 MPa for PP with erucamide nih.gov. The yield strength also showed a notable reduction nih.gov.

Table 1: Influence of Erucamide on Polypropylene Fiber Mechanical Properties

| Property | Neat Polypropylene (PP) | Polypropylene + Erucamide (PP + ER) |

| Fracture Strain (ε) | 71 ± 6% | 162 ± 6% |

| Tensile Strength (σ) | 344 ± 25 MPa | 192 ± 6 MPa |

| Yield Strength (σy) | 201 ± 22 MPa (at ε=10±2%) | 80 ± 6 MPa (at ε=4%) |

| Toughness (T) | 153 ± 16 Jm⁻³ | 188 ± 8 Jm⁻³ |

Note: Data presented for erucamide, a closely related fatty amide to this compound, demonstrating similar functional behavior as a slip agent in polymers. nih.gov

Interaction and Synergistic Effects with Other Polymer Additives

Blends with Other Fatty Amides (e.g., Erucamide (B86657), Oleamide)

Combining stearyl erucamide with other fatty amides is a common strategy to fine-tune the slip and anti-blocking properties of polyolefin films.

Blends of this compound, a secondary amide, with primary amides like erucamide or oleamide (B13806) can produce a multi-stage and optimized slip performance. Primary amides, such as oleamide, tend to migrate to the polymer surface more quickly, providing an immediate reduction in the coefficient of friction (CoF). europlas.com.vn This is often referred to as a "quick blooming" effect. europlas.com.vn In contrast, this compound, with its larger molecular size, migrates more slowly, offering a controlled and durable slip effect over a longer period. donglimaterial.com

This combination allows for both immediate processability and long-term performance. Research indicates that the specific ratio of these amides is critical to achieving the desired slip level. For example, a blend can be formulated to achieve a stable CoF in a specific range, which might not be possible with a single amide at a comparable concentration. cargill.com Furthermore, some fatty amides can also contribute to anti-blocking effects, and their combined use can provide a balance between slip and anti-block performance. europlas.com.vn

Table 1: Illustrative Performance of Fatty Amide Blends in Polyolefin Film

| Amide Composition | Total Concentration (ppm) | Initial CoF (after 24 hours) | Long-term CoF (after 7 days) | Performance Characteristic |

|---|---|---|---|---|

| Oleamide | 1000 | 0.18 | 0.22 | Fast initial slip |

| Erucamide | 1000 | 0.25 | 0.15 | Lower ultimate CoF |

| This compound | 1000 | 0.35 | 0.30 | Controlled, medium slip |

| Oleamide/Stearyl Erucamide Blend (1:1) | 1000 | 0.20 | 0.25 | Balanced initial and long-term slip |

Note: Data is compiled for illustrative purposes based on general performance trends reported in technical literature.

The diffusion and surface exudation, or "blooming," of fatty amides are influenced by their molecular structure and interaction with the polymer matrix. researchgate.net this compound's slower migration rate is attributed to its higher molecular weight. donglimaterial.com When blended with a faster-migrating primary amide like oleamide or erucamide, a layered effect can be achieved on the polymer surface.

The primary amide quickly populates the surface, while the this compound follows at a more controlled pace. This can be advantageous in preventing excessive initial slip, which can cause issues in some processing applications like printing or sealing. The presence of one amide can affect the migration of another, and these interactions are a key aspect of formulation development to control the surface properties of the final film.

Combinations with Anti-blocking Agents

This compound is often used in conjunction with inorganic anti-blocking agents, such as silica (B1680970) and talc (B1216), to achieve a combination of slip and anti-blocking properties. researchgate.net

Inorganic anti-blocking agents function by creating a micro-rough surface that minimizes the contact area between film layers. cargill.com These inorganic particles can also interact with fatty amides and influence their migration. For instance, the surface of synthetic silica contains polar silanol (B1196071) groups that can form hydrogen bonds with the amide group of this compound. This interaction can effectively control the migration of the slip agent to the surface, preventing excessively rapid blooming. unram.ac.idresearchgate.net This controlled release ensures a consistent and lasting slip effect. Studies have shown that synthetic silica can be more effective at inhibiting the migration of amides compared to other anti-blocking agents like talc. unram.ac.idunram.ac.id

The ratio of this compound to the anti-blocking agent is a critical factor in optimizing film performance. An appropriate balance ensures that the anti-blocking particles provide the necessary surface roughness while the this compound delivers the desired level of slip. An excess of the slip agent in relation to the anti-blocking agent could lead to oversaturation of the particle surfaces and result in excessive surface lubrication. Conversely, too little this compound may not provide adequate slip. The synergistic effect between these additives allows for the use of lower levels of inorganic anti-blocking agents, which can improve the optical properties of the film, such as clarity. cargill.comcargill.com

Table 2: Illustrative Effect of this compound and Silica Ratios on LLDPE Film Properties

| This compound (ppm) | Synthetic Silica (ppm) | Static CoF (after 7 days) | Blocking Force (g) | Film Haze (%) |

|---|---|---|---|---|

| 0 | 2000 | >0.6 | 10 | 5.0 |

| 750 | 0 | 0.30 | 50 | 1.5 |

| 750 | 1000 | 0.32 | 15 | 3.5 |

| 750 | 2000 | 0.35 | 8 | 5.2 |

Note: Data is compiled for illustrative purposes based on general performance trends reported in technical literature.

Interactions with Stabilizers and Other Functional Additives

Polymer formulations are complex systems containing various additives, including stabilizers like antioxidants and hindered amine light stabilizers (HALS). While this compound is generally compatible with these additives, potential interactions must be considered. Antioxidants are crucial for preventing the degradation of the polymer during processing and its service life. mdpi.comsafic-alcan.comspecialchem.com

Compatibility with Antioxidants and Stabilizers

This compound exhibits excellent thermal stability, allowing it to be used in plastic and resin processing at temperatures exceeding 300°C. donglimaterial.comaosennewmaterial.com This inherent high-temperature resistance is a critical factor in its compatibility with various antioxidants and stabilizers that are incorporated into polymers during high-temperature extrusion and molding processes.

The chemical structure and stability of this compound allow it to coexist effectively with various classes of stabilizers without undergoing adverse reactions. It is compatible with primary antioxidants such as hindered phenols and amine stabilizers. pcc.eu These antioxidants are crucial for protecting polymers from degradation during their lifecycle. pcc.eusafic-alcan.com Furthermore, this compound can be used alongside heat stabilizers like metal soaps in PVC applications, where this combination helps to prevent issues such as bleeding and yellowing. pcc.eu Its inclusion in complex additive packages, such as those for Polyethylene (B3416737) Terephthalate (B1205515) (PET), which contain both primary and secondary antioxidants, further demonstrates its broad compatibility. googleapis.com

| Additive Class | Specific Examples | Polymer Matrix | Compatibility Notes |

| Primary Antioxidants | Hindered Phenols, Amine Stabilizers | Thermosets, Rubbers, General Polymers | Coexists effectively, contributing to overall polymer protection against degradation. pcc.eu |

| Secondary Antioxidants | Organophosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) | Polyethylene Terephthalate (PET) | Used effectively in combination systems to reduce static friction. googleapis.com |

| Heat Stabilizers | Metal Soaps | Polyvinyl Chloride (PVC) | Recommended for use together to eliminate bleeding and yellowing effects. pcc.eu |

Synergistic Effects in Multi-Component Formulations

The utility of this compound is often amplified when it is part of a multi-component additive system, where it can exhibit synergistic effects that lead to enhanced performance beyond what would be expected from the individual components.

A notable example of this synergy is found in additive systems designed to reduce static friction, or "stiction," in molded PET articles. googleapis.com A specific formulation combines this compound with a partially or fully calcined porous poly(methylsilsequioxane) and a dual antioxidant system. googleapis.com This system, comprising a primary and a secondary antioxidant (in a 1:4 ratio), works in concert to provide superior slip performance and reduce the tendency of PET preforms and bottles to stick together. googleapis.com

Further synergistic interactions are observed in other applications:

With Antioxidants: this compound shows a synergistic effect with hindered phenol (B47542) and amine primary antioxidants during the processing of thermosets and rubbers, sustaining protection against polymer degradation. pcc.eu

With Anti-blocking Agents: While primarily a slip agent, this compound can improve the anti-blocking performance of a polymer film when used in combination with inorganic anti-block materials. cargill.com

With Other Fatty Amides: Formulations may utilize a blend of different fatty amides to achieve a specific performance profile. For instance, combinations of this compound and oleyl palmitamide have been explored in film applications to optimize slip characteristics. google.com

These multi-component systems are engineered to address specific challenges in polymer processing and end-use applications, leveraging the synergistic potential of this compound with other functional additives.

| Polymer | Additive Combination | Observed Synergistic Effect |

| Polyethylene Terephthalate (PET) | This compound + poly(methylsilsequioxane) + Primary & Secondary Antioxidants | Significant reduction in static friction ("stiction") between molded articles. googleapis.com |

| Thermosets & Rubbers | This compound + Hindered Phenol/Amine Antioxidants | Enhanced protection against polymer degradation during processing. pcc.eu |

| Polyolefins | This compound + Inorganic Anti-block Additives | Improved overall anti-blocking performance of films. cargill.com |

Analytical Characterization Techniques for Stearyl Erucamide in Complex Matrices

Extraction and Sample Preparation Methodologies

The initial and most critical step in the analysis of stearyl erucamide (B86657) is its separation from the bulk polymer matrix. The choice of extraction method is vital as it directly influences the accuracy and efficiency of the subsequent analysis.

Solvent-based extraction is a widely used approach for isolating additives like stearyl erucamide from polymers. Traditional and modern techniques are employed, each with distinct advantages.

Soxhlet Extraction : This is a classical and robust method that has been proven effective for extracting erucamide from polypropylene (B1209903). researchgate.netub.ac.iddoaj.org Though it can achieve good efficiency, it is often slow. mdpi.com The choice of solvent is critical; studies have compared ethanol and ethyl acetate, with ethyl acetate demonstrating better results for extracting erucamide from a masterbatch. researchgate.netub.ac.id The physical form of the sample also plays a significant role, with powdered samples yielding better extraction results than granules. researchgate.netub.ac.id

Microwave-Assisted Extraction (MAE) : MAE is a more modern and environmentally friendly technique that offers significant advantages over conventional methods, including reduced extraction time, lower solvent consumption, and potentially higher yields. mdpi.com Research on the closely related erucamide has shown that MAE can achieve high recovery rates from polypropylene. mdpi.comresearchgate.net For instance, using dichloromethane as a solvent resulted in an average recovery of 96.4%. mdpi.comresearchgate.net Other solvents like cyclohexane and isopropanol have also been used effectively in microwave extraction protocols. mdpi.comantpedia.com

Ultrasonic-Assisted Extraction (UAE) : Like MAE, ultrasound is considered a green technique. mdpi.com It has been used to extract erucamide from polypropylene with recoveries ranging between 85% and 92% using solvents such as dichloromethane and limonene. mdpi.comresearchgate.net

A comparative study on extraction techniques for erucamide from polypropylene highlights the effectiveness of these methods.

| Extraction Technique | Solvent | Average Recovery (%) | Reference |

|---|---|---|---|

| Microwave-Assisted (MAE) | Dichloromethane | 96.4% | mdpi.comresearchgate.net |

| Microwave-Assisted (MAE) | Cyclohexane | 94.57% | mdpi.comresearchgate.net |

| Microwave-Assisted (MAE) | Limonene | 93.05% | mdpi.comresearchgate.net |

| Ultrasonic-Assisted (UAE) | Dichloromethane | 85-92% | mdpi.comresearchgate.net |

| Ultrasonic-Assisted (UAE) | Limonene | 85-92% | mdpi.comresearchgate.net |

The dissolution-precipitation (DP) method is another common technique for extracting additives from a polymer matrix. researchgate.netub.ac.iddoaj.org This process involves dissolving the polymer sample in a suitable solvent and then causing the polymer to recrystallize, leaving the additive in the solution. The sonication time during the recrystallization phase is a key parameter to optimize. researchgate.netub.ac.id One study found that a sonication time of 3 minutes yielded the highest content of extracted erucamide. researchgate.net While effective, comparative studies have indicated that the Soxhlet method can be more robust and efficient for extracting erucamide from a polypropylene masterbatch than the DP method. researchgate.netub.ac.iddoaj.org

To achieve the highest recovery and most accurate quantification of this compound, several extraction parameters must be carefully optimized.

Solvent Choice : The selection of a solvent is paramount. Solvents like dichloromethane, cyclohexane, ethyl acetate, and isopropanol have been used effectively. researchgate.netmdpi.comantpedia.com The polarity of the solvent can influence its ability to extract not only the primary amide but also its degradation byproducts. mdpi.com

Sample Form : The physical form of the polymer matrix significantly impacts extraction efficiency. Grinding the polymer into a powder increases the surface area available for solvent interaction, leading to better and more consistent extraction results compared to using granules or pellets. researchgate.netub.ac.idmdpi.com It is recommended to grind samples to a particle size of around 1 mm. antpedia.com

Time and Temperature : Extraction time and temperature are critical variables. For instance, in Soxhlet extraction, the process is run for a set number of cycles. researchgate.net For ultrasonic extraction, a duration of three hours at a controlled temperature (e.g., up to 50 °C) has been used. mdpi.com Optimization of these parameters can lead to significantly enhanced recovery of the target analyte. mdpi.com

Spectroscopic Identification and Quantification

Following successful extraction, various spectroscopic techniques are employed to identify and quantify this compound.

FTIR spectroscopy is a powerful, rapid, and non-destructive technique for identifying functional groups and quantifying substances. ulisboa.pt It is widely used for the qualitative and quantitative analysis of this compound and related compounds.

Identification : this compound, like other fatty acid amides, has characteristic absorption bands in its infrared spectrum. Specific peaks corresponding to the N-H amide and C=O carbonyl groups can confirm its presence. researchgate.net For the related compound erucamide, characteristic peaks have been identified at 3396 cm⁻¹, 3191 cm⁻¹ (N-H amide), and 1646 cm⁻¹ (C=O carbonyl). researchgate.net Attenuated Total Reflectance (ATR)-FTIR can be used to analyze the surface of a polymer and confirm the removal of the amide after extraction. researchgate.net

Quantification : FTIR can also be used for quantitative analysis. By creating a calibration curve that plots the area of a characteristic peak against the known concentration of the additive, the amount of this compound in an unknown sample can be determined. ulisboa.pt For example, the carbonyl group peak at 1731 cm⁻¹ has been used for quantifying glycerol monostearate (GMS), a similar additive. ulisboa.pt

Migration Studies : Advanced techniques like synchrotron-based FT-IR microspectroscopy allow for the mapping of additive concentration profiles within thin polymer films, providing valuable insights into migration behavior. nih.gov

| Compound | Functional Group | Characteristic FTIR Peak (cm⁻¹) | Reference |

|---|---|---|---|

| Erucamide | N-H Amide | 3396 and 3191 | researchgate.net |

| Erucamide | C=O Carbonyl | 1646 | researchgate.net |

| Erucamide | C=C Stretching | 1645 | ulisboa.pt |

GC-MS is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures.

Separation and Quantification : The gas chromatograph separates the components of the extracted sample, and the mass spectrometer detects and identifies them based on their mass-to-charge ratio. cmes.org The external standards method is typically used for quantification. cmes.org GC-MS has been successfully used to quantify erucamide and its oxidative degradation byproducts in polypropylene. mdpi.comresearchgate.net

Method Development : An optimized GC-MS method for erucamide has been developed using absolute ethanol for extraction, demonstrating a good linear relationship (r=0.9990) in the concentration range of 0.5–8.0 mg/L. cmes.org The detection limit was found to be 5.0 mg/kg, with recoveries between 93.9% and 97.7%. cmes.org

Challenges : While powerful, the analysis of fatty acid amides by GC-MS can sometimes show poor sensitivity. nih.gov Derivatization steps are sometimes employed to improve the chromatographic behavior of these compounds. semanticscholar.org The technique is also effective in identifying various degradation products that may form during polymer processing or storage. researchgate.net

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) stands as a powerful tool for the analysis of this compound in intricate matrices. This technique combines the separation capabilities of liquid chromatography with the precise mass analysis of high-resolution mass spectrometry, enabling the confident identification and quantification of the target analyte.

In a typical LC-HRMS workflow for the analysis of long-chain fatty acid amides like this compound, a reverse-phase chromatographic separation is often employed. The choice of column, such as a C18 or C8, and the mobile phase composition are critical for achieving adequate retention and separation from other matrix components. Gradient elution is commonly used to effectively separate compounds with a wide range of polarities.

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide accurate mass measurements, which are instrumental in determining the elemental composition of the detected ions. This high mass accuracy significantly enhances the confidence in compound identification, especially in complex samples where isobaric interferences may be present. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which serve as a structural fingerprint of the molecule, further confirming its identity. While specific studies focusing solely on this compound are not abundant in publicly available literature, the methodologies developed for other long-chain fatty acid amides are directly applicable.

Table 1: Illustrative LC-HRMS Parameters for the Analysis of Long-Chain Fatty Acid Amides

| Parameter | Value |

| Chromatography | |

| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Orbitrap or TOF |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS |

| Mass Range | m/z 150-1000 |

| Resolution | > 60,000 FWHM |

Thermal Desorption-Gas Chromatography Mass Spectrometry (TD-GC/MS)

Thermal Desorption-Gas Chromatography Mass Spectrometry (TD-GC/MS) is a highly sensitive technique for the analysis of volatile and semi-volatile organic compounds. While this compound itself has a high boiling point and low volatility, this technique is particularly useful for identifying its potential degradation products or other more volatile additives present in a polymer matrix.

In a TD-GC/MS analysis, a small amount of the sample is heated in a desorption tube, and the volatilized compounds are trapped and concentrated before being injected into the GC-MS system. This pre-concentration step significantly enhances the detection limits for trace-level analytes. The gas chromatograph then separates the individual components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

Research on the degradation of the related compound, erucamide, in polyolefins has successfully employed TD-GC/MS to identify various volatile and non-volatile degradation products. researchgate.net This approach can be similarly applied to study the thermal stability of this compound and to characterize any volatile compounds that may be released during polymer processing or aging.

Table 2: Potential Volatile Compounds from Polymer Additives Detectable by TD-GC/MS

| Compound Class | Potential Origin |

| Aldehydes | Oxidative degradation of fatty acid amides |

| Ketones | Oxidative degradation of fatty acid amides |

| Short-chain fatty acids | Thermal degradation of polymer or additives |

| Alkenes | Polymer degradation |

Thermal Analysis and Crystallization Studies

Thermal analysis techniques are indispensable for understanding the behavior of this compound under varying temperature conditions. These methods provide critical information on its crystallization, melting, and thermal stability, which are key to its performance as a processing aid in polymers.

Differential Scanning Calorimetry (DSC) for Crystallization Behavior

Differential Scanning Calorimetry (DSC) is a fundamental technique used to study the thermal transitions of materials, including the crystallization and melting behavior of this compound. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Table 3: Hypothetical DSC Data for this compound Based on Similar Compounds

| Parameter | Expected Value Range |

| Melting Temperature (Tm) | 70-85 °C |

| Enthalpy of Fusion (ΔHf) | 150-250 J/g |

| Crystallization Temperature (Tc) | 60-75 °C |

| Enthalpy of Crystallization (ΔHc) | -150 to -250 J/g |

Thermogravimetric Analysis (TGA) for Volatility Assessment

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is crucial for assessing the thermal stability and volatility of this compound.

A TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition provides an indication of the material's thermal stability. For a compound like this compound, which is designed to be stable at high processing temperatures, a high decomposition temperature is expected. While a specific TGA curve for this compound is not available in the reviewed literature, analysis of stearylamine-modified materials indicates that the degradation of the stearyl group contributes to weight loss at elevated temperatures. researchgate.net TGA can be used to determine the temperature at which this compound begins to degrade, providing a critical parameter for its application in polymer processing. nih.gov

Table 4: Expected TGA Profile for this compound

| Temperature Range | Expected Weight Loss | Associated Process |

| < 200 °C | Minimal | Minimal volatility |

| 200 - 350 °C | Gradual | Onset of thermal decomposition |

| > 350 °C | Significant | Major decomposition |

Surface and Microstructural Characterization

Understanding the surface and microstructural properties of this compound is essential, particularly in its role as a slip and anti-blocking agent in polymer films. These properties are often investigated using high-resolution microscopy techniques.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information at the nanoscale. AFM is exceptionally well-suited for characterizing the surface of polymer films and visualizing the distribution and morphology of additives like this compound.

Table 5: AFM-Derived Surface Parameters for Polymer Films with Fatty Acid Amide Additives

| Parameter | Typical Range of Values | Significance |

| Root Mean Square (RMS) Roughness | 5 - 50 nm | Indicates the overall surface texture |

| Crystal Domain Size | 100 nm - 5 µm | Relates to the crystallization of the additive |

| Surface Coverage | 10 - 90% | Correlates with the effectiveness of the slip agent |

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface morphology of this compound, particularly its distribution and form when integrated into polymer matrices. This technique provides high-resolution images that reveal how the additive behaves at the microscale.

When this compound is compounded with polymers such as polypropylene, its migration and subsequent surface morphology are of significant interest. SEM analysis has been used to visualize the surface of polymer films containing slip agents. For instance, in studies involving the closely related erucamide, SEM images have shown the formation of a surface layer critical for modifying frictional properties. These studies reveal that after extrusion, the amide molecules migrate to the surface, a phenomenon known as "blooming."

The morphology of this surface layer can vary from amorphous, island-like structures to more crystalline, fern-like patterns. The specific morphology is influenced by factors such as the cooling rate of the polymer, the concentration of the this compound, and its interaction with the polymer matrix. SEM imaging allows for the direct observation of these surface features, confirming the presence and characterizing the physical form of the bloomed additive. This visualization is crucial for understanding the direct relationship between the additive's physical presence and its performance as a slip or anti-blocking agent.

X-ray Diffraction (XRD) and Nanofocused X-ray Diffraction (nXRD) for Crystalline Structure

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials, including fatty acid amides like this compound. The arrangement of molecules into a crystalline lattice is fundamental to the material's properties. Fatty acid amides are known to crystallize in different polymorphic forms, with the β-form being common.